

Application Note: HPLC-UV Analysis of Itraconazole

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Compound of Interest

Compound Name: *Itritemazole*

Cat. No.: *B10783768*

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Introduction

Itraconazole is a synthetic triazole antifungal agent used to treat a variety of fungal infections. It functions by inhibiting the fungal cytochrome P-450 dependent enzyme, which in turn blocks the synthesis of ergosterol, a crucial component of fungal cell membranes. Accurate and reliable analytical methods are essential for the quality control of Itraconazole in bulk drug substances and pharmaceutical dosage forms. This application note describes a validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection for the quantitative determination of Itraconazole.

Principle

The method employs reverse-phase chromatography to separate Itraconazole from its potential degradation products and formulation excipients. The separation is achieved on a C8 or C18 stationary phase using a mobile phase consisting of an aqueous buffer and organic modifiers. The analyte is detected and quantified by a UV detector at a wavelength where Itraconazole exhibits significant absorbance. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is specific, accurate, precise, and robust.^{[1][2]}

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol provides a detailed procedure for the analysis of Itraconazole in bulk drug and capsule dosage forms.

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector is required.

Parameter	Specification
HPLC Column	Phenomenex Symmetry C8 (250 x 4.6 mm, 5 μ m) or equivalent
Mobile Phase	20 mM Potassium Dihydrogen Orthophosphate Buffer (pH 5.5) : Acetonitrile : Methanol (20:40:40 v/v/v)[3]
Flow Rate	1.0 mL/min[3]
Detection Wavelength	254 nm[3]
Injection Volume	20 μ L
Column Temperature	Ambient or controlled at 30 $^{\circ}$ C[1]
Run Time	Approximately 10 minutes

Preparation of Solutions

- **Mobile Phase Preparation:** Prepare a 20 mM potassium dihydrogen orthophosphate buffer and adjust the pH to 5.5 using phosphoric acid. Filter the buffer and organic solvents through a 0.45 μ m membrane filter and degas for 15-20 minutes using an ultrasonicator before use. [3][4]
- **Standard Stock Solution (1000 μ g/mL):** Accurately weigh 100 mg of Itraconazole reference standard and transfer it to a 100 mL volumetric flask. Dissolve in 50 mL of methanol and sonicate, then make up the volume with methanol.[3]
- **Working Standard Solutions:** From the stock solution, prepare a series of working standard solutions in the concentration range of 10-60 μ g/mL by diluting with the mobile phase.[3]

- **Sample Preparation (Capsule Dosage Form):** Weigh and powder the contents of 20 Itraconazole capsules. Transfer a quantity of powder equivalent to 100 mg of Itraconazole to a 100 mL volumetric flask. Add approximately 50 mL of methanol, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with methanol.[3] Filter the solution through a 0.45 μm syringe filter. From this filtered solution, pipette an appropriate volume and dilute with the mobile phase to obtain a final concentration within the linear range (e.g., 30 $\mu\text{g/mL}$).

Assay Procedure

- Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Perform five replicate injections of a standard solution (e.g., 30 $\mu\text{g/mL}$) to check for system suitability. The %RSD for peak area and retention time should be less than 2.0%.
- Inject the blank (mobile phase) to ensure no interfering peaks are present.
- Inject the standard solutions to generate a calibration curve.
- Inject the prepared sample solutions in duplicate.
- Calculate the amount of Itraconazole in the sample using the regression equation from the calibration curve.

Method Validation Summary

The described method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.

System Suitability

Parameter	Acceptance Criteria	Typical Result
Tailing Factor	≤ 2	1.08[5][6]
Theoretical Plates	> 2000	> 2900 [5][6]
% RSD of Peak Area	$\leq 2.0\%$	$< 2.0\%$

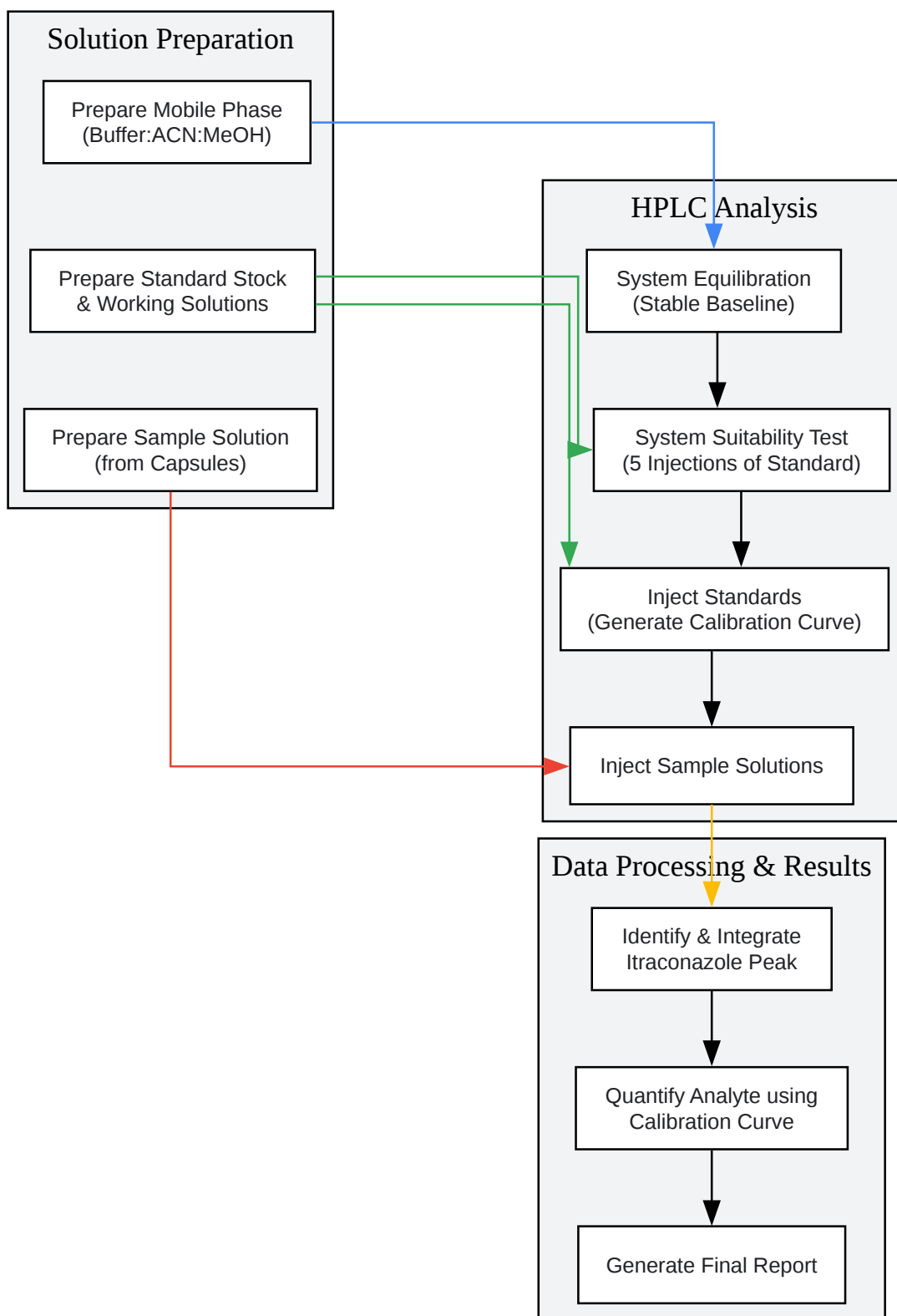
Validation Data

The following table summarizes the performance characteristics of the method.

Validation Parameter	Specification
Linearity Range	10 - 60 µg/mL[3]
Correlation Coefficient (r ²)	≥ 0.999
Accuracy (% Recovery)	99.31 - 101.16%[3]
Precision (% RSD)	
Intra-day	0.22 - 1.02%[3]
Inter-day	0.45 - 1.23%[3]
Limit of Detection (LOD)	0.85 µg/mL[5][6]
Limit of Quantification (LOQ)	2.60 µg/mL[5][6]
Specificity	No interference from excipients or degradation products was observed.[3]
Robustness	The method is robust against small, deliberate changes in flow rate, pH, and mobile phase composition.[1][3]

Visual Workflow

The following diagram illustrates the logical workflow for the HPLC-UV analysis of Itraconazole.



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